molecular formula C19H22N4OS B295790 (6Z)-2-HEPTYL-5-IMINO-6-(PHENYLMETHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6Z)-2-HEPTYL-5-IMINO-6-(PHENYLMETHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B295790
M. Wt: 354.5 g/mol
InChI Key: GFYGWWGGGLAURT-OFJKXKPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of (6Z)-2-HEPTYL-5-IMINO-6-(PHENYLMETHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves the condensation of appropriate aldehydes and amines under specific reaction conditions. The synthetic route may include the following steps:

    Condensation Reaction: The reaction between a benzaldehyde derivative and a heptylamine derivative in the presence of a suitable catalyst.

    Cyclization: The intermediate product undergoes cyclization to form the thiadiazolo[3,2-a]pyrimidine core.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

(6Z)-2-HEPTYL-5-IMINO-6-(PHENYLMETHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(6Z)-2-HEPTYL-5-IMINO-6-(PHENYLMETHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (6Z)-2-HEPTYL-5-IMINO-6-(PHENYLMETHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

(6Z)-2-HEPTYL-5-IMINO-6-(PHENYLMETHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can be compared with other similar compounds, such as:

    Thiadiazolo[3,2-a]pyrimidines: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.

    Benzylidene derivatives: Compounds with similar benzylidene groups may exhibit comparable reactivity and properties, but their overall activity depends on the rest of the molecular structure.

    Heptyl derivatives: Compounds with heptyl chains may have similar hydrophobic properties, influencing their solubility and interactions with biological membranes.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

Molecular Formula

C19H22N4OS

Molecular Weight

354.5 g/mol

IUPAC Name

(6Z)-6-benzylidene-2-heptyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C19H22N4OS/c1-2-3-4-5-9-12-16-22-23-17(20)15(18(24)21-19(23)25-16)13-14-10-7-6-8-11-14/h6-8,10-11,13,20H,2-5,9,12H2,1H3/b15-13-,20-17?

InChI Key

GFYGWWGGGLAURT-OFJKXKPBSA-N

Isomeric SMILES

CCCCCCCC1=NN2C(=N)/C(=C/C3=CC=CC=C3)/C(=O)N=C2S1

SMILES

CCCCCCCC1=NN2C(=N)C(=CC3=CC=CC=C3)C(=O)N=C2S1

Canonical SMILES

CCCCCCCC1=NN2C(=N)C(=CC3=CC=CC=C3)C(=O)N=C2S1

Origin of Product

United States

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